molecular formula C18H23N3O2S B11105909 ethyl [(4Z)-4-(phenylimino)-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl]acetate

ethyl [(4Z)-4-(phenylimino)-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl]acetate

Cat. No.: B11105909
M. Wt: 345.5 g/mol
InChI Key: DKPPRCDXEBVYOM-UHFFFAOYSA-N
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Description

ETHYL 2-[(4Z)-4-(PHENYLIMINO)-2-SULFANYLIDENE-1,3-DIAZASPIRO[45]DECAN-1-YL]ACETATE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(4Z)-4-(PHENYLIMINO)-2-SULFANYLIDENE-1,3-DIAZASPIRO[4.5]DECAN-1-YL]ACETATE typically involves multiple steps. One common method includes the reaction of a diazaspiro compound with an ethyl acetate derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in an organic solvent like toluene or acetonitrile at elevated temperatures (around 110°C) for a specific duration .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(4Z)-4-(PHENYLIMINO)-2-SULFANYLIDENE-1,3-DIAZASPIRO[4.5]DECAN-1-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: This reaction involves the replacement of one functional group with another. Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

ETHYL 2-[(4Z)-4-(PHENYLIMINO)-2-SULFANYLIDENE-1,3-DIAZASPIRO[4.5]DECAN-1-YL]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[(4Z)-4-(PHENYLIMINO)-2-SULFANYLIDENE-1,3-DIAZASPIRO[4.5]DECAN-1-YL]ACETATE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific receptors. The exact pathways and targets can vary depending on the application and the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[(4Z)-4-(PHENYLIMINO)-2-SULFANYLIDENE-1,3-DIAZASPIRO[45]DECAN-1-YL]ACETATE is unique due to its specific spiro structure and the presence of both imino and sulfanylidene groups

Properties

Molecular Formula

C18H23N3O2S

Molecular Weight

345.5 g/mol

IUPAC Name

ethyl 2-(4-anilino-2-sulfanylidene-1,3-diazaspiro[4.5]dec-3-en-1-yl)acetate

InChI

InChI=1S/C18H23N3O2S/c1-2-23-15(22)13-21-17(24)20-16(18(21)11-7-4-8-12-18)19-14-9-5-3-6-10-14/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3,(H,19,20,24)

InChI Key

DKPPRCDXEBVYOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=S)N=C(C12CCCCC2)NC3=CC=CC=C3

Origin of Product

United States

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